2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide
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Overview
Description
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide typically involves the condensation of 3,4-dichlorobenzamidoxime with an appropriate phenyl methyl sulfide derivative. The reaction is carried out in a superbasic medium, such as sodium hydroxide in dimethyl sulfoxide (DMSO), to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide can be compared with other oxadiazole derivatives, such as:
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound also exhibits biological activities but differs in its structural features and specific applications.
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)pyridine: Another similar compound with distinct chemical properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-13-5-3-2-4-10(13)15-19-18-14(20-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUEVVDWZBOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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